molecular formula C26H32N2O5 B11634577 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11634577
M. Wt: 452.5 g/mol
InChI Key: CNDFPAFESMVVHG-ZNTNEXAZSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidone core, which is often associated with biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyrrolidone Core:

    • Starting with a suitable diketone, such as 4-methoxybenzylideneacetone, undergoes a cyclization reaction with an amine, such as 2-(dimethylamino)ethylamine, under acidic or basic conditions to form the pyrrolidone ring.
  • Functional Group Modifications:

    • The introduction of the hydroxy group at the 3-position can be achieved through selective hydroxylation reactions.
    • The carbonyl group at the 4-position can be introduced via Friedel-Crafts acylation using 2-methyl-4-propoxybenzoyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Catalysis to improve reaction yields and selectivity.
  • Purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially forming quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidation of the hydroxy group yields a ketone.
  • Reduction of the carbonyl group yields an alcohol.
  • Substitution reactions yield various quaternary ammonium salts.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

    1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-phenyl-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group on the phenyl ring.

    1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the propoxy group on the phenyl ring.

Uniqueness: The presence of both the methoxy and propoxy groups on the phenyl rings in 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one contributes to its unique chemical and biological properties, potentially enhancing its pharmacological activity and specificity.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-6-15-33-20-11-12-21(17(2)16-20)24(29)22-23(18-7-9-19(32-5)10-8-18)28(14-13-27(3)4)26(31)25(22)30/h7-12,16,23,29H,6,13-15H2,1-5H3/b24-22+

InChI Key

CNDFPAFESMVVHG-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O)C

Origin of Product

United States

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